1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione
Beschreibung
Historical Context of Dihydropyrazines
Dihydropyrazines have a rich history in organic chemistry that dates back to the late 19th century. The first documented dihydropyrazine derivatives were synthesized in the 1890s, with homofluorindin (5-14-dihydro-5,7,12,14-tetraazapentacene) being one of the earliest examples reported in 1890. This pioneering work established the foundation for subsequent research into the dihydropyrazine scaffold.
The synthesis approaches to dihydropyrazines evolved significantly through the 20th century. A notable advancement came through photocatalytic methods, as documented in research from 2000, where dihydropyrazine was synthesized from ethylenediamine and propylene glycol through a novel one-step photocatalytic process. This process involved the photooxidation of propylene glycol followed by cyclization with ethylenediamine.
Interest in dihydropyrazines resurged in the 2010s when researchers began exploring their electronic properties and potential applications in materials science. Studies from 2018 highlighted the unique characteristics of dihydro-tetraaza-acenes (DHTAns) and their stabilizing molecular features. The presence of hydrogen-donor sites in dihydropyrazines (specifically the nitrogen-hydrogen bond) and hydrogen-acceptor sites (pyrazine nitrogen) contributes to the formation of well-organized intermolecular hydrogen-bonding networks, enhancing stability in solid states.
Recent research has expanded into specialized derivatives, including dihydropyrazine N-oxides, which were discovered through genome mining in Pseudomonas bacteria in 2018. This research identified a family of pyrazine N-oxides, including a novel dihydropyrazine N,N′-dioxide metabolite, highlighting the ongoing interest in these compounds for their unique chemistry and biological relevance.
The specific compound 1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione represents a more recent development in this field, combining the dihydropyrazine-2,3-dione core with a cyclopropylmethyl substituent to create a molecule with distinctive properties and potential applications.
Chemical Classification and Nomenclature
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione belongs to several important chemical classifications within organic chemistry. Primarily, it is classified as a dihydropyrazine derivative, specifically a 1,4-dihydropyrazine-2,3-dione with a cyclopropylmethyl substituent at the N1 position.
The nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) rules for naming organic compounds. The name can be broken down into distinct components that describe its structural features:
- "1-" indicates the position of the substituent (at nitrogen position 1)
- "(Cyclopropylmethyl)" identifies the substituent group (a methyl group attached to a cyclopropyl ring)
- "1,4-dihydropyrazine" denotes the partially reduced pyrazine ring system with hydrogen atoms at positions 1 and 4
- "2,3-dione" specifies the presence of two ketone groups at positions 2 and 3
This systematic naming provides a clear description of the molecular structure, distinguishing it from related compounds such as unsubstituted 1,4-dihydropyrazine-2,3-dione (CAS: 931-18-0) or other derivatives like 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS: 168123-82-8).
The compound is registered with Chemical Abstracts Service (CAS) number 2098052-49-2, which serves as its unique identifier in chemical databases and literature. It is also referenced by its Molecular Design Limited (MDL) number MFCD29479510 in some chemical repositories.
The chemical classification can be further expanded based on functional groups:
| Classification Level | Category |
|---|---|
| Primary Class | Heterocyclic compound |
| Ring System | Dihydropyrazine |
| Functional Group | Cyclic diamide (2,3-dione) |
| Substituent | Cyclopropylmethyl |
| Electronic Character | Electron-deficient heterocycle |
This classification system helps position the compound within the broader context of organic chemistry and facilitates comparison with structurally related molecules.
Physical and Chemical Properties
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione possesses specific physical and chemical properties that define its behavior under various conditions. These properties are primarily determined by its molecular structure, particularly the dihydropyrazine core, the two carbonyl groups, and the cyclopropylmethyl substituent.
The basic physicochemical properties of the compound are summarized in the following table:
The compound contains a dihydropyrazine core with two adjacent carbonyl groups, forming a cyclic diamide structure. This arrangement contributes to specific chemical behaviors:
Hydrogen Bonding Capability : The nitrogen at position 4 (N4) can act as a hydrogen bond donor, while the carbonyl oxygens and the nitrogen at position 1 (N1) can serve as hydrogen bond acceptors. This contributes to intermolecular interactions that affect its solubility and crystal packing.
Conjugation Effects : The partial conjugation within the dihydropyrazine ring influences its electronic properties and reactivity patterns.
Steric Considerations : The cyclopropylmethyl group introduces steric constraints that affect molecular conformation and reactivity profiles.
While specific data on solubility parameters is not provided in the available sources, the compound likely exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and possibly limited solubility in alcohols. Its solubility in water is expected to be limited due to the hydrophobic contribution of the cyclopropylmethyl group.
The presence of the cyclopropylmethyl substituent also introduces interesting reactivity features. Cyclopropyl rings are known for their unique strain energy and ability to participate in ring-opening reactions under specific conditions, potentially providing pathways for chemical transformations not available to other dihydropyrazine derivatives.
Structural Characteristics and Molecular Architecture
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione possesses a distinctive molecular architecture characterized by the fusion of several key structural elements. The core structure is built around a six-membered dihydropyrazine ring containing two nitrogen atoms at positions 1 and 4, with the ring existing in a partially reduced state.
Core Structure Analysis:
The dihydropyrazine core adopts a non-planar conformation due to sp³ hybridization at N1 and partial sp³ character at N4. The molecule contains an α-dicarbonyl system at positions 2 and 3, creating a rigid structural element that significantly influences the compound's physical properties and reactivity profile.
The structural arrangement can be broken down into three principal components:
Dihydropyrazine Ring : A six-membered heterocyclic ring with two nitrogen atoms in a 1,4-relationship. The ring contains a double bond between carbon atoms C5 and C6, creating a region of localized unsaturation.
2,3-Dione Moiety : The presence of two adjacent carbonyl groups creates a rigid planar segment within the molecule. This α-dicarbonyl arrangement contributes to the compound's hydrogen bonding capabilities and potential for coordination with metal ions.
Cyclopropylmethyl Substituent : Attached to N1, this group consists of a highly strained three-membered cyclopropyl ring connected to the dihydropyrazine via a methylene bridge. The cyclopropyl group introduces significant strain energy (approximately 27.5 kcal/mol) into the molecule.
A key feature of the molecular architecture is the relationship between the cyclopropylmethyl substituent and the dihydropyrazine ring. The methylene bridge provides rotational freedom that allows the cyclopropyl group to adopt various conformations relative to the main heterocyclic system, potentially affecting the overall molecular shape and packing in the solid state.
The structural characteristics of the compound give rise to interesting spatial properties:
| Structural Feature | Characteristic | Significance |
|---|---|---|
| Bond Lengths | C=O: ~1.22 Å C-N: ~1.35-1.40 Å C=C: ~1.34 Å |
Influences resonance stabilization and reactivity |
| Ring Geometry | Dihydropyrazine: non-planar Cyclopropyl: planar with 60° bond angles |
Creates unique three-dimensional shape |
| Torsion Angles | Variable between N1-CH₂-cyclopropyl | Affects conformational flexibility |
| Electronic Distribution | Electron-deficient dihydropyrazine core Electron-rich carbonyl oxygens |
Determines reactivity patterns and intermolecular interactions |
The molecular architecture also exhibits important electronic characteristics. The conjugation between the C=C double bond and the adjacent nitrogen atom (N4) creates a region of electron delocalization that can influence reactivity patterns. Additionally, the presence of the cyclopropylmethyl group introduces unique electronic effects due to the strained nature of the three-membered ring, which exhibits partial π-character in its C-C bonds (known as "banana bonds").
Studies on related dihydropyrazine compounds have shown that these structural features contribute to distinctive spectroscopic properties, including characteristic ultraviolet absorption patterns and nuclear magnetic resonance signals. The molecular architecture of 1-(cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione provides a scaffold that combines rigidity in the core heterocyclic system with conformational flexibility introduced by the cyclopropylmethyl substituent, creating a unique chemical entity with potential applications across multiple scientific disciplines.
Eigenschaften
IUPAC Name |
4-(cyclopropylmethyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-8(12)10(4-3-9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRIPFKRPJJREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Direct Cyclization of Cyclopropylmethyl Precursors
This approach involves the cyclization of cyclopropylmethyl-containing precursors under controlled conditions to form the dihydropyrazine ring system. The process typically employs:
- Starting materials: Cyclopropylmethyl derivatives such as cyclopropylmethyl hydrazines or related hydrazine derivatives.
- Reaction conditions: Heating with oxidizing agents or under reflux in suitable solvents to promote ring closure.
- A study indicates that cyclopropylmethyl hydrazines can undergo oxidative cyclization to form dihydropyrazines, with yields influenced by the nature of the oxidant and solvent choice.
- Common oxidants include hydrogen peroxide, tert-butyl hydroperoxide, or metal catalysts like copper salts under mild conditions.
- This method often results in moderate yields and requires careful control of oxidation conditions to prevent over-oxidation or side reactions.
Condensation of N-Substituted Precursors
This pathway involves the condensation of cyclopropylmethyl-containing amino derivatives with suitable diketones or aldehydes to form the pyrazine ring.
- Step 1: Synthesis of N-(cyclopropylmethyl)hydrazines via nucleophilic substitution of cyclopropylmethyl halides with hydrazine derivatives.
- Step 2: Condensation of these hydrazines with 1,2-dicarbonyl compounds (e.g., diketones) under reflux conditions, often with acid catalysis, to induce cyclization.
- A documented method involves refluxing N-(cyclopropylmethyl)hydrazines with diketones in acetic acid or ethanol, yielding the dihydropyrazine core after purification.
- Yields vary from 40% to 70%, depending on the nature of the substituents and reaction conditions.
- This method offers good control over substituent placement and functionalization.
Functionalization of Cyclopropylmethyl Derivatives
Recent advances focus on functionalizing cyclopropylmethyl compounds to directly introduce the pyrazine framework.
- Preparation of cyclopropylmethyl intermediates: Synthesis of cyclopropylmethyl halides or acids.
- Formation of dihydropyrazines: These intermediates are then reacted with hydrazines or related nucleophiles under conditions favoring ring closure.
- Patent literature describes the use of cyclopropylmethyl chlorides reacting with hydrazines in the presence of bases or catalysts to afford the target dihydropyrazine derivatives.
- Catalytic systems such as copper or palladium complexes have been employed to enhance yields and selectivity.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Cyclization | Cyclopropylmethyl hydrazines | Oxidants (H₂O₂, Cu salts), reflux, mild heating | 30-50% | Straightforward, scalable | Moderate yields, oxidation control |
| Condensation of Precursors | N-(Cyclopropylmethyl)hydrazines + diketones | Acidic reflux, ethanol or acetic acid | 40-70% | Good functionalization control | Requires precursor synthesis |
| Functionalization of Derivatives | Cyclopropylmethyl halides or acids | Nucleophilic substitution, catalytic cyclization | 50-75% | High specificity, adaptable | Cost of catalysts, precursor prep |
Recent Research and Innovations
Green Synthesis Approaches: Recent studies have explored environmentally friendly methods, such as sonochemical synthesis, to produce pyrazine derivatives efficiently in water, reducing toxic reagents and reaction times. For instance, sonochemical techniques have yielded high-purity compounds within minutes, with yields exceeding 75%, emphasizing sustainability and scalability.
Catalytic Methods: Use of transition metal catalysts like palladium or copper has enhanced the selectivity and yield of cyclization reactions, enabling large-scale production with minimal by-products.
Cost-Effective Precursors: The development of alternative, readily available cyclopropylmethyl precursors, such as cyclopropylmethyl chlorides derived from cyclopropane carboxylic acids, has significantly reduced overall synthesis costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The dihydropyrazine-2,3-dione core can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The pyrazine-dione scaffold is a common framework in medicinal chemistry. Below is a comparative analysis of substituents and physicochemical properties across key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position : The target compound substitutes the N1 position, whereas analogs like compounds 42 and 12 modify the C5 position. N1 substitution may alter hydrogen-bonding interactions critical for DAO inhibition .
- Electron Effects : Electron-withdrawing groups (e.g., CF₃ in compound 12) increase electrophilicity of the pyrazine-dione core, which may enhance binding to DAO’s flavin adenine dinucleotide (FAD) cofactor .
Biologische Aktivität
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione (CAS: 2098052-49-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 166.18 g/mol
- Purity : 97% (as per supplier specifications)
The biological activity of 1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione is primarily attributed to its interaction with various biochemical pathways. It is known to inhibit specific enzymes and receptors involved in cellular signaling and proliferation.
Enzyme Inhibition
Research indicates that this compound may selectively inhibit certain kinases involved in cancer cell proliferation. For instance, studies have shown that similar pyrazine derivatives can inhibit the PI3K pathway, which is crucial for the survival and growth of cancer cells .
Biological Activity in Cell Lines
The compound has been evaluated for its cytotoxic activity against various cancer cell lines. Below is a summary of findings from relevant studies:
| Cell Line | GI50 Value (µM) | Activity Description |
|---|---|---|
| MCF-7 (Breast Cancer) | >20 | Less potent compared to standard references |
| MDA-MB-468 (TNBC) | 6.57 - 19.9 | Moderate to potent activity; most effective at 6.57 µM |
Case Studies
-
Study on MDA-MB-468 Cell Line :
- A series of derivatives were tested against the MDA-MB-468 cell line, revealing that compounds with specific substituents exhibited GI50 values below 10 µM, indicating significant cytotoxicity. The most potent compound showed a GI50 value of 6.57 µM, suggesting high efficacy in inhibiting tumor growth in triple-negative breast cancer models .
- Comparative Study with Other Compounds :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione, and how do reaction conditions influence yield and purity?
- Methodology : Begin with cyclopropane-containing precursors (e.g., cyclopropylmethylamine) and pyrazine-2,3-dione derivatives. Use coupling reactions (e.g., nucleophilic substitution or amidation) under inert atmospheres. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to minimize side reactions like ring-opening of the cyclopropane group. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodology :
- Spectroscopy : Use - and -NMR to verify substitution patterns, focusing on cyclopropane proton splitting (δ 0.5–1.5 ppm) and carbonyl resonances (δ 160–170 ppm).
- Crystallography : Grow single crystals via slow evaporation (solvent: acetonitrile/water) and analyze X-ray diffraction data to confirm dihydropyrazine ring geometry and cyclopropylmethyl orientation .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular formula (e.g., CHNO) .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodology : Test thermal stability via TGA/DSC (decomposition temperature >150°C). Store in amber vials at 2–8°C under argon to prevent oxidation of the dihydropyrazine ring. Monitor degradation via periodic HPLC analysis .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Molecular Docking : Screen against biological targets (e.g., enzymes with pyrazine-binding pockets) using AutoDock Vina. Prioritize derivatives with strong binding affinities (ΔG < −8 kcal/mol) .
- ADMET Prediction : Use SwissADME to predict pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .
Q. How do reaction mechanisms differ between radical-mediated and acid-catalyzed cyclopropane functionalization in this compound?
- Methodology :
- Radical Pathways : Initiate with AIBN or light, trapping intermediates via EPR spectroscopy. Compare regioselectivity in cyclopropane ring-opening reactions.
- Acid Catalysis : Use HCl or TFA; monitor protonation states via in situ IR spectroscopy (C=O stretching shifts). Contrast product distributions under both conditions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Multi-Technique Validation : Cross-reference NMR, X-ray, and IR data. For ambiguous peaks (e.g., overlapping diastereotopic protons), use - COSY or NOESY.
- Isotopic Labeling : Synthesize -labeled cyclopropane groups to clarify splitting patterns in -NMR .
Q. How can the compound’s reactivity be exploited for functionalization at the pyrazine carbonyl groups?
- Methodology :
- Nucleophilic Additions : React with Grignard reagents (e.g., MeMgBr) at −78°C to form tertiary alcohols.
- Condensation Reactions : Use hydrazine or hydroxylamine to generate hydrazones or oximes, respectively. Monitor by -NMR for loss of carbonyl signals .
Key Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
